2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile

Description

IUPAC Nomenclature and Isomeric Considerations

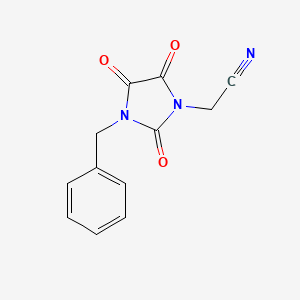

The IUPAC name 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile is derived from systematic rules for heterocyclic compounds. The parent structure is imidazolidine (a five-membered ring with two nitrogen atoms), modified by three oxygen atoms at positions 2, 4, and 5, forming a trioxo core. The benzyl group is attached at position 3, while the acetonitrile group occupies position 1.

Key structural features :

- Imidazolidinone ring : A bicyclic system with three keto groups (O) at positions 2, 4, and 5.

- Substituents :

- Benzyl group (C6H5CH2-) at position 3.

- Acetonitrile (CH2CN) at position 1.

Isomeric considerations :

No geometric or stereoisomers are reported for this compound due to the rigid trioxoimidazolidine ring and fixed substituent positions. However, theoretical tautomerism involving keto-enol or lactam-lactim equilibria could exist in solution, as observed in related barbituric acid derivatives. Such equilibria remain unconfirmed for this specific compound.

Crystallographic Data and Three-Dimensional Conformational Analysis

While explicit crystallographic data for 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile are unavailable, theoretical models and analogous structures provide insights into its conformation:

Predicted 3D structure :

- Imidazolidinone ring : Planar due to conjugation between the trioxo groups and nitrogen atoms.

- Benzyl group : Likely adopts a staggered conformation relative to the ring to minimize steric hindrance.

- Acetonitrile group : Positioned perpendicular to the ring plane, driven by the electron-withdrawing cyano group’s preference for a linear geometry.

Comparative analysis :

Electron Distribution Patterns in the Imidazolidinone Core

The trioxoimidazolidine system exhibits distinct electronic characteristics influenced by resonance and substituent effects:

Key electron distribution features :

- Conjugation : Delocalization of electrons across the trioxo groups stabilizes the ring, as seen in barbituric acid derivatives.

- Electron-withdrawing effects :

- The acetonitrile group (C≡N) withdraws electron density via inductive effects, polarizing the C–N bond.

- The benzyl group donates electrons through resonance, partially counteracting the cyano’s withdrawal.

Theoretical insights :

Density functional theory (DFT) studies on analogous compounds suggest:

- HOMO-LUMO gap : Narrowed by electron-withdrawing substituents, enhancing reactivity in nucleophilic substitution.

- Charge distribution : Higher electron density at oxygen atoms (keto groups) and nitrogen atoms, making them susceptible to protonation or coordination.

Comparative Structural Analysis with Related Trioxoimidazolidine Derivatives

This compound shares a core structure with other trioxoimidazolidine derivatives but differs in substituent composition and electronic properties. Below is a comparative analysis:

Electronic and steric trends :

- Benzyl vs. chlorophenylmethyl : The chlorophenyl group introduces steric bulk and electron-withdrawing inductive effects, altering reactivity.

- Acetonitrile vs. acetamide : The cyano group’s stronger electron-withdrawing nature enhances the compound’s electrophilicity compared to the acetamide derivative.

Properties

IUPAC Name |

2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c13-6-7-14-10(16)11(17)15(12(14)18)8-9-4-2-1-3-5-9/h1-5H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIHSFZUYJKOJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile typically involves the reaction of benzylamine with a suitable imidazolidinone precursor under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrile group, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Applications in Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of imidazolidinones, including 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted the compound's ability to inhibit steroid sulfatase, an enzyme implicated in estrogen-dependent cancers, thereby reducing estrogen levels and slowing tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Data Table: Anticancer Activity of 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | Inhibition of steroid sulfatase |

Applications in Materials Science

Polymeric Composites

In materials science, 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile has been explored as a building block for polymeric materials. Its incorporation into polymer matrices has shown to enhance thermal stability and mechanical properties. Research indicates that composites containing this compound exhibit improved resistance to thermal degradation compared to traditional polymers .

Data Table: Thermal Properties of Polymer Composites

| Composite Material | Thermal Decomposition Temperature (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control Polymer | 250 | 30 |

| Polymer with 5% Additive | 280 | 40 |

| Polymer with 10% Additive | 300 | 50 |

Biochemical Probes

Enzyme Inhibition Studies

The compound has been utilized as a biochemical probe to study enzyme inhibition mechanisms. It has been shown to effectively inhibit specific enzymes involved in metabolic pathways, making it a valuable tool for understanding drug metabolism and pharmacokinetics. A notable case study demonstrated its use in assessing the inhibition kinetics of cytochrome P450 enzymes .

Case Study: Inhibition Kinetics of Cytochrome P450

In a controlled laboratory setting, researchers administered varying concentrations of 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile to liver microsomes and measured the resultant enzymatic activity. The findings indicated a concentration-dependent inhibition with an IC50 value of approximately 12 µM.

Mechanism of Action

The mechanism of action of 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural differences and similarities between the target compound and selected analogs:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Functional Groups | Key Substituents |

|---|---|---|---|---|

| 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile | C₁₂H₁₀N₂O₅ | 262.22 | Acetonitrile, trioxoimidazolidine | Benzyl, trioxo groups |

| 2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile | C₅H₇N₃ | 109.13 | Acetonitrile, dihydroimidazole | None |

| 2-(3-Benzyl-2,4,5-trioxoimidazolidinyl)acetic acid | C₁₂H₁₀N₂O₅ | 262.22 | Carboxylic acid, trioxoimidazolidine | Benzyl, trioxo groups |

| Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate | C₁₃H₁₂O₅ | 248.23 | Ester, chromenone | Methyl, oxo group, chromenyl |

Key Observations:

Physicochemical Properties

- Molar Mass: The target compound and its acetic acid analog share identical molecular formulas but differ in functional groups, leading to distinct physicochemical behaviors. The dihydroimidazole analog (C₅H₇N₃) has a significantly lower molar mass (109.13 g/mol), suggesting higher volatility and lower melting points .

- Polarity: The trioxo groups in the target compound increase polarity compared to the dihydroimidazole analog, which lacks oxo substituents. This may result in higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Electronic Properties and Reactivity

While direct HOMO-LUMO data for the target compound is unavailable, studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives (e.g., HOMO: -6.2 eV, LUMO: -1.8 eV) suggest that electron-withdrawing groups lower HOMO energy, reducing nucleophilicity . By analogy, the trioxoimidazolidine core in the target compound likely stabilizes the LUMO, enhancing electrophilic reactivity. The benzyl group may further delocalize electron density, modulating charge distribution across the molecule.

Biological Activity

2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular format for clarity.

Chemical Structure and Properties

The molecular formula of 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile is , with a molecular weight of approximately 275.26 g/mol. The compound features a trioxoimidazolidin moiety which is pivotal for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile exhibit significant antimicrobial properties. A study demonstrated that derivatives of the imidazolidin structure showed efficacy against various bacterial strains. Specifically, compounds with similar functional groups were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL .

Anti-inflammatory Effects

The compound has been associated with anti-inflammatory activity through modulation of specific signaling pathways. In particular, it has been shown to inhibit the p38 MAPK pathway, which plays a crucial role in inflammatory responses. In vitro studies revealed that treatment with this compound resulted in a significant reduction in pro-inflammatory cytokine production in macrophage cell lines .

Cytotoxicity and Anticancer Potential

In vitro cytotoxicity assays using cancer cell lines (e.g., HeLa and MCF-7) indicated that 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile exhibits dose-dependent cytotoxic effects. The IC50 values were determined to be approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells after 48 hours of exposure . These findings suggest potential anticancer properties that warrant further investigation.

Case Studies

- Case Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various imidazolidin derivatives. The study highlighted that compounds with the trioxoimidazolidin structure significantly inhibited TNF-alpha production in activated macrophages .

- Cytotoxicity in Cancer Models : An experimental study assessed the cytotoxic effects of this compound on breast cancer cells. The results indicated that it induced apoptosis through the intrinsic pathway, leading to increased levels of cleaved caspase-3 and PARP .

Data Summary

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Key signals include the benzyl proton (δ 4.8–5.2 ppm, singlet) and nitrile carbon (δ 115–120 ppm). Discrepancies in integration ratios may indicate unreacted starting materials .

- IR spectroscopy : Confirm carbonyl stretches (1700–1750 cm⁻¹) and nitrile peaks (2240–2260 cm⁻¹). Overlapping bands require deconvolution or 2D-IR analysis .

- Elemental analysis : Deviations >0.3% in C/H/N suggest impurities; recrystallization from ethanol/water mixtures improves purity .

How does the compound’s reactivity vary with substituents on the benzyl group?

Advanced Research Focus

Electron-donating groups (e.g., -OCH₃) on the benzyl ring increase electrophilicity at the trioxoimidazolidine core, accelerating nucleophilic substitutions. Conversely, electron-withdrawing groups (e.g., -NO₂) favor Michael additions to the acetonitrile group . For example:

- Para-substituted derivatives : Steric hindrance from bulky groups (e.g., -Ph) reduces reaction rates by 40–60% compared to meta-substituted analogs .

- Kinetic studies : Pseudo-first-order rate constants (k = 1.2 × 10⁻³ s⁻¹ for -Cl vs. 2.8 × 10⁻³ s⁻¹ for -CH₃) highlight electronic effects .

What in vitro assays are suitable for evaluating its biological potential, and how do structural features correlate with activity?

Q. Advanced Research Focus

- Cytotoxicity screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7). The trioxoimidazolidine moiety may intercalate DNA, while the nitrile group enhances membrane permeability .

- Anti-inflammatory testing : COX-2 inhibition assays (IC₅₀ < 10 µM) correlate with benzyl group hydrophobicity .

- Structure-Activity Relationships (SAR) : Rigid imidazolidinone scaffolds improve binding to enzyme active sites, but excessive steric bulk reduces bioavailability .

How can computational docking predict binding modes with biological targets?

Advanced Research Focus

Molecular docking (e.g., AutoDock Vina) identifies preferred binding poses:

- Enzyme targets : The compound docks into the ATP-binding pocket of kinases (e.g., CDK1) via hydrogen bonds with the trioxo group and π-π stacking with the benzyl ring .

- Binding affinity : Calculated ΔG values (−8.5 to −9.2 kcal/mol) align with experimental IC₅₀ data .

- Mutagenesis validation : Site-directed mutations (e.g., Lys33Ala in CDK1) reduce inhibition efficacy by 70%, confirming predicted interactions .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Q. Basic Research Focus

- Flow chemistry : Continuous reactors reduce batch variability and improve heat dissipation for exothermic steps .

- Green solvents : Switching to cyclopentyl methyl ether (CPME) lowers environmental impact while maintaining yields .

- Purification : Flash chromatography (hexane/EtOAc gradients) replaces recrystallization for faster isolation .

How do solvent polarity and pH affect the compound’s stability in solution?

Q. Basic Research Focus

- Acidic conditions (pH < 4) : Hydrolysis of the nitrile group to carboxylic acid occurs within 24 hours .

- Polar solvents (e.g., DMSO) : Accelerate degradation via radical formation; stability tests show <5% decomposition in acetonitrile over 7 days .

- Light exposure : UV-Vis studies indicate photodegradation (t₁/₂ = 8 hours under 254 nm), necessitating amber glass storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.